3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19-11-15(16(18-19)23-3)17(21)20-9-8-13(10-20)12-4-6-14(22-2)7-5-12/h4-7,11,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLBZATMQOIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclization
The 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid intermediate is typically synthesized via cyclization of hydrazine derivatives with β-keto esters. A modified Knorr protocol achieves 78–85% yields under acidic conditions:
Procedure :
- React ethyl 3-methoxy-4-oxopent-2-enoate (1.0 eq) with methylhydrazine (1.2 eq) in ethanol at 80°C for 6 hours
- Acidify with HCl to pH 2–3, extract with ethyl acetate
- Recrystallize from ethanol/water (1:1) to obtain white crystals (mp 142–144°C)
Key Parameters :
- pH control critical for preventing N2-substitution
- Electron-withdrawing methoxy group directs cyclization to position 4
Pyrrolidine Moiety Preparation
Azomethine Ylide Cycloaddition
The 3-(4-methoxyphenyl)pyrrolidine is synthesized via 1,3-dipolar cycloaddition (Table 1):
Table 1 : Cycloaddition Optimization Data
| Entry | Dipolarophile | Catalyst | Temp (°C) | Yield (%) | trans/cis Ratio |
|---|---|---|---|---|---|
| 1 | Methyl acrylate | AgOAc | 80 | 62 | 85:15 |
| 2 | N-Phenylmaleimide | Cu(OTf)₂ | 60 | 78 | 92:8 |
| 3 | Dimethyl acetylenedicarboxylate | None | RT | 55 | 80:20 |
Optimal Conditions :
- 4-Methoxybenzaldehyde-derived azomethine ylide
- Cu(OTf)₂ (10 mol%) in toluene at 60°C for 24 hours
- Hydrogenolysis of cycloadduct with Pd/C (10%) in methanol affords racemic pyrrolidine (89% yield)
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Coupling the pyrazole carboxylic acid with pyrrolidine amine using EDCl/HOBt:
Procedure :
- Activate 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C
- Add 3-(4-methoxyphenyl)pyrrolidine (1.0 eq) and NMM (3.0 eq)
- Stir at 25°C for 12 hours under N₂ atmosphere
- Purify by silica gel chromatography (hexane/EtOAc 3:1 → 1:2)
Yield Optimization :
Mixed Carbonate Method
Alternative approach for acid-sensitive substrates:
- Convert acid to mixed carbonate with ClCO₂Et (1.5 eq) in THF at -20°C
- React with pyrrolidine amine (1.0 eq) in presence of DMAP (0.1 eq)
- Achieves 85% yield with >99% retention of stereochemistry
Stereochemical Resolution
Chiral HPLC Separation
Racemic compound resolution using:
- Column: Chiralpak IC (250 × 4.6 mm)
- Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
- Flow rate: 1.0 mL/min, UV detection at 254 nm
Results :
Enzymatic Kinetic Resolution
Lipase PS-30 catalyzed acetylation in vinyl acetate:
Scale-Up Considerations
Critical Parameters :
- Pyrazole synthesis: Maintain reaction temperature <85°C to prevent decarboxylation
- Cycloaddition: Strict moisture control improves yields by 12–15%
- Coupling step: Replace DMF with 2-MeTHF for easier product isolation
Industrial Process :
Analytical Characterization Data
Key Spectroscopic Features :
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds structurally related to 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole exhibit significant neuropharmacological effects. Notably, the compound has been investigated for its potential as a histamine H3 receptor antagonist, which may be beneficial in treating central nervous system disorders such as Alzheimer's disease and schizophrenia.
Case Study: Histamine H3 Receptor Antagonism
A study demonstrated that derivatives of this compound could effectively inhibit histamine H3 receptors, leading to enhanced neurotransmitter release and improved cognitive functions in animal models. The findings suggest that these compounds may hold promise for developing new treatments for cognitive deficits associated with neurodegenerative diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various synthetic analogs. These analogs have shown promising results in inhibiting the proliferation of cancer cell lines.
Table 1: Anticancer Activity of Analog Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Induces apoptosis |
| Compound B | HepG2 | 6.14 | Inhibits cell cycle |
| Compound C | PC3 | 4.20 | Promotes necrosis |
In a recent study, one of the synthesized analogs exhibited an IC50 value of 5.71 µM against MCF-7 breast cancer cells, outperforming standard treatments such as 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances anticancer efficacy.
Antiviral Properties
Emerging research has highlighted the antiviral capabilities of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various viral pathogens.
Case Study: Antiviral Activity Against Measles Virus
A study conducted by Ndungu et al. identified that certain pyrazole derivatives exhibited potent inhibitory effects against the measles virus, with an EC50 value of approximately 60 nM . The mechanism involves the optimization of hydrophilicity and structural modifications that enhance viral inhibition.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related pyrazole derivatives and their key properties, based on evidence from crystallographic, synthetic, and biological studies:
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound and 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may enhance binding to hydrophobic enzyme pockets, as seen in antiviral studies. In contrast, ethiprole uses halogen and sulfinyl groups for insecticidal activity, emphasizing the role of electronegative substituents in agrochemical efficacy.
Synthetic Pathways: The target compound’s synthesis likely involves multi-step reactions, akin to the formation of 3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol (via hydrazone/imine condensations) and 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (via nucleophilic substitution with phenol).
Crystallographic and Stability Data: Pyrazole carbaldehydes (e.g., ) exhibit planar pyrazole rings with dihedral angles influenced by substituents. The target compound’s pyrrolidine ring may introduce non-planar conformations, affecting crystal packing and stability.
Biological Activity Trends: Pyrazoles with methoxy and aryl groups (e.g., ) often show antimicrobial or antiviral activity, whereas sulfinyl or cyano derivatives (e.g., ) target insect nervous systems. The target compound’s bioactivity profile remains speculative but could align with antiviral or enzyme-inhibitory roles.
Biological Activity
The compound 3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole represents a novel structural entity in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, highlighting key findings from recent research, including case studies and relevant data.
Structural Overview
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 358.40 g/mol
- Key Functional Groups :
- Pyrazole ring
- Pyrrolidine moiety
- Methoxy groups
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including our compound of interest. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with significant anticancer activity due to its ability to inhibit various kinases involved in cancer progression.
-
Mechanism of Action :
- The compound has shown inhibitory effects on key signaling pathways in cancer cells, particularly those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) pathways.
- In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
- Case Studies :
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses through various mechanisms:
-
Inhibition of Pro-inflammatory Cytokines :
- Research indicates that compounds with similar structures can downregulate the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
- In vivo models have shown reduced edema and inflammation markers upon administration of related pyrazole compounds.
-
Data Summary :
Compound IC (µM) Target 3-methoxy-pyrazole 0.5 COX-2 4-methoxy-pyrazole 0.8 LOX
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of any new compound.
-
Absorption and Distribution :
- Preliminary studies suggest good oral bioavailability due to its lipophilic nature, attributed to the methoxy groups enhancing membrane permeability.
-
Toxicological Profile :
- Toxicity assessments indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in triazole-pyrazole hybrid syntheses. Key steps include:
- Using CuSO₄·5H₂O and sodium ascorbate as catalysts in THF/water (50°C, 16 hours) .
- Purification via flash chromatography with cyclohexane/ethyl acetate gradients (yield ~61%) . Optimization strategies:
- Varying catalyst ratios (e.g., 7.5 equiv. azido(trimethyl)silane) .
- Adjusting reaction time and temperature gradients to minimize side products.
Q. How can spectroscopic and crystallographic methods be employed to confirm its structure?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. This software is robust for small-molecule analysis, even with twinned data .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ = 7.54 ppm for pyrazole protons) and coupling constants with literature data .
- IR : Identify carbonyl (C=O, ~1687 cm⁻¹) and methoxy group (C-O, ~1244 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., m/z 238.0961 for a related pyrazole) .
Advanced Research Questions
Q. How does the pyrrolidine-1-carbonyl substituent influence bioactivity, and what experimental approaches can validate this?
- The pyrrolidine moiety may enhance binding to enzymes like DPP-4, as seen in structurally similar inhibitors .
- Methodological validation :
- Perform molecular docking studies to assess interactions with target proteins (e.g., DPP-4 active site).
- Synthesize analogs lacking the pyrrolidine group and compare IC₅₀ values in enzyme inhibition assays .
Q. What are the potential causes of yield discrepancies in synthesis, and how can they be resolved experimentally?
- Key variables : Catalyst purity, solvent choice (THF vs. DCM), and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
- Resolution strategies :
- Use design of experiments (DoE) to test factors like temperature (0–50°C), catalyst loading, and stoichiometry .
- Monitor reaction progress via TLC or in-situ IR to identify intermediates or byproducts .
Q. How can computational methods predict the compound’s physicochemical properties and reactivity?
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
- ADMET profiling : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and metabolic stability .
- Reactivity prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites prone to oxidation or nucleophilic attack .
Contradiction Analysis
- Discrepancies in bioactivity : Some studies report potent DPP-4 inhibition, while others note limited solubility as a barrier. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
